Cas no 2228778-66-1 (3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid)

3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid structure
2228778-66-1 structure
Product Name:3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid
CAS No:2228778-66-1
MF:C11H13NO4
MW:223.225223302841
CID:6009838
PubChem ID:165613239
Update Time:2025-05-18

3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid
    • 2228778-66-1
    • 3-[5-(methoxycarbonyl)pyridin-2-yl]-2-methylpropanoic acid
    • EN300-1751602
    • Inchi: 1S/C11H13NO4/c1-7(10(13)14)5-9-4-3-8(6-12-9)11(15)16-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
    • InChI Key: JPLJLTZDIXUULA-UHFFFAOYSA-N
    • SMILES: OC(C(C)CC1C=CC(C(=O)OC)=CN=1)=O

Computed Properties

  • Exact Mass: 223.08445790g/mol
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 76.5Ų

3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid Pricemore >>

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3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid Related Literature

Additional information on 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid

Introduction to 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid (CAS No. 2228778-66-1)

3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid, identified by the chemical compound code CAS No. 2228778-66-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core substituted with a methoxycarbonyl group and an isobutyl side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid consists of a pyridine ring at its core, which is a common scaffold in many biologically active molecules. The presence of the methoxycarbonyl (ester) group at the 3 and 5 positions enhances its reactivity, making it a versatile building block for further chemical modifications. Additionally, the isobutyl side chain contributes to the compound's lipophilicity, which can be advantageous in drug design for improving bioavailability and membrane permeability.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the pyridine moiety often exhibit potent interactions with biological targets such as enzymes and receptors. The methoxycarbonyl group in 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid can be further functionalized through hydrolysis or transesterification, allowing for the synthesis of diverse analogs with tailored pharmacological properties.

One of the most compelling applications of this compound is in the realm of drug discovery and development. The structural features of 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid make it a promising candidate for designing small-molecule inhibitors targeting various therapeutic areas. For instance, studies have shown that pyridine-based compounds can modulate enzyme activity by binding to specific pockets within the active site. The ester functionality provides a handle for derivatization, enabling researchers to fine-tune binding affinities and selectivity.

Moreover, the isobutyl group in 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid contributes to its solubility profile, which is critical for formulation development. Compounds with improved solubility often exhibit better pharmacokinetic profiles, leading to enhanced efficacy and reduced dosing frequencies. This attribute makes it particularly valuable in the design of oral medications where bioavailability is a key consideration.

Recent advancements in computational chemistry have further highlighted the potential of 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid as a scaffold for drug discovery. Molecular docking studies have revealed that this compound can interact with multiple targets, including kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The ability to design molecules that simultaneously modulate multiple pathways holds significant promise for developing combination therapies that offer synergistic effects.

The synthesis of 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid involves multi-step organic transformations that highlight its synthetic utility. The introduction of the methoxycarbonyl group typically requires esterification reactions, while the isobutyl side chain can be incorporated through alkylation or reduction techniques. These synthetic strategies not only demonstrate the flexibility of this compound but also provide insights into its potential applications in medicinal chemistry.

In conclusion, 3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid (CAS No. 2228778-66-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug discovery, coupled with its favorable physicochemical properties, make it an indispensable tool for researchers seeking to develop novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in addressing unmet medical needs.

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